Significantly Reduced Injection Site Pain Compared to Recombinant Follitropin-Beta (Follistim)
In a pooled analysis of two randomized controlled trials (n=238) comparing Bravelle to recombinant follitropin-beta (Follistim) for IVF, patients receiving Bravelle reported significantly less injection site pain. This was a consistent finding across both studies [1]. This is a key patient-centric differentiator in multi-week stimulation protocols.
| Evidence Dimension | Injection Site Pain Score |
|---|---|
| Target Compound Data | Significantly lower patient-reported pain scores |
| Comparator Or Baseline | Follistim (follitropin-beta) |
| Quantified Difference | P < 0.001 |
| Conditions | Prospective, randomized, controlled, parallel-group, multicenter studies in women undergoing IVF-ET following leuprolide acetate down-regulation. Pain was recorded daily using a patient self-assessment diary. |
Why This Matters
Reduced injection pain can improve patient compliance and overall treatment experience during the demanding and stressful process of ovarian stimulation, which is a significant factor for patient retention and satisfaction in fertility clinics.
- [1] Dickey RP, Nichols JE, Steinkampf MP, Gocial B, Thornton M, Webster BW, et al. Highly purified human-derived follicle-stimulating hormone (Bravelle) has equivalent efficacy to follitropin-beta (Follistim) in infertile women undergoing in vitro fertilization. Reprod Biol Endocrinol. 2003 Oct 3;1:63. View Source
